

Eprinomectin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models

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Compound of Interest

Compound Name: *eprinomectin B1b*

Cat. No.: *B3026163*

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Eprinomectin, a semi-synthetic derivative of the avermectin family, is a broad-spectrum endectocide utilized for the control of internal and external parasites in various animal species. [1] Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which varies significantly across species, formulations, and routes of administration. This technical guide provides an in-depth overview of eprinomectin's pharmacokinetics and metabolism in key animal models, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals.

Pharmacokinetic Profiles in Animal Models

The systemic availability and persistence of eprinomectin are highly dependent on the animal species and the method of administration. Topical (pour-on) and subcutaneous injectable formulations are the most common.

Cattle (Bovine)

Eprinomectin is widely used in cattle, including lactating dairy cows, primarily due to its favorable milk excretion profile.

Topical Administration: Following a pour-on application, eprinomectin is slowly absorbed through the skin, leading to prolonged plasma concentrations. The maximum plasma

concentration (Cmax) is typically reached within 2 to 4 days.[2][3]

Subcutaneous Administration: Injectable formulations result in higher bioavailability compared to topical application.[3] Studies show that a lower subcutaneous dose can achieve plasma concentrations comparable to a higher topical dose. Fecal excretion is the primary elimination route for both administration methods.

Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle

Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (days)	AUC (ng·day/mL)	T½ (days)	Reference
Topical	0.5	43.76	2.02	239.07	-	
Topical	0.5	-	-	165	-	
Subcutaneous	0.2	47.15	1.33	240.50	2.96	
Subcutaneous	0.2	44.0	1.63	306.42	-	
Subcutaneous	1.0	~36	1.79	-	-	

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Elimination half-life. Note that AUC values from different sources may be reported in different units (e.g., ng·h/mL vs. ng·day/mL) and have been standardized where possible.

Cats (Feline)

In cats, eprinomectin is typically administered topically, often in combination with other parasiticides.

Topical vs. Intravenous Administration: Studies comparing topical and intravenous (IV) routes show a topical bioavailability of approximately 31%. The terminal half-life after topical application is significantly longer (around 114 hours) due to slow, continuous absorption from

the skin (a "flip-flop" kinetic model), whereas the elimination half-life after IV administration is much shorter (around 23 hours).

Table 2: Pharmacokinetic Parameters of Eprinomectin in Cats

Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	T _{1/2} (hours)	Bioavailability (%)	Reference
Topical	0.5	20	24	2100	114	31%	
Intravenous	0.4	503	0.08 (5 min)	5160	23	100%	
Topical (NexGard® Combo)	0.5	23.6	35	3744 (156 ng·day/mL)	129.6 (5.4 days)	-	

Sheep (Ovine) & Goats (Caprine)

The pharmacokinetic profile of eprinomectin in small ruminants differs from that in cattle.

Sheep: Subcutaneous administration in lactating sheep at a dose of 0.2 mg/kg resulted in a Cmax of 24.44 ng/mL at 2 days post-administration, with a long mean residence time.

Goats: The systemic availability of eprinomectin in goats after pour-on administration is significantly lower than in cattle. A 0.5 mg/kg topical dose yielded a Cmax of only 5.60 ng/mL. Studies have also explored the oral administration of the topical formulation in goats, which showed dose-dependent increases in plasma concentrations.

Table 3: Pharmacokinetic Parameters of Eprinomectin in Sheep and Goats

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (days)	AUC (ng·day/mL)	T _{1/2} (days)	Reference
Sheep	Subcutaneous	0.2	24.44	2.0	178.42	16.19	
Goat	Pour-on	0.5	5.60	2.55	72.31	-	
Goat	Pour-on	1.0	5.93	1-2	37.1	5.11	
Goat	Oral (of topical)	0.5	-	-	17.62	-	
Goat	Oral (of topical)	1.0	-	-	45.32	-	

Distribution, Metabolism, and Excretion (ADME)

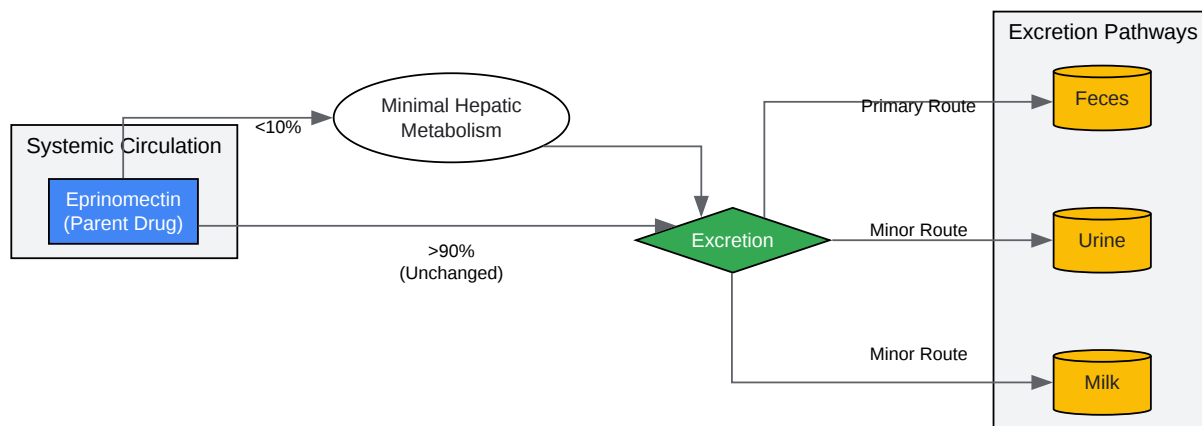
Distribution and Tissue Residues

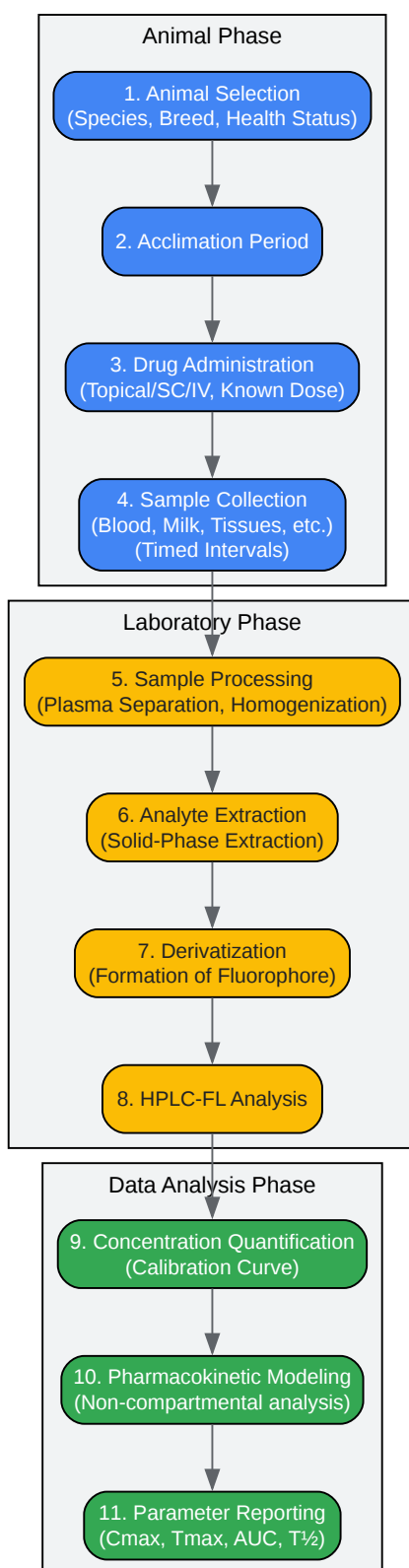
Eprinomectin is widely distributed in the body, a characteristic facilitated by its lipophilic nature. It exhibits high plasma protein binding (>99%) in species like cats.

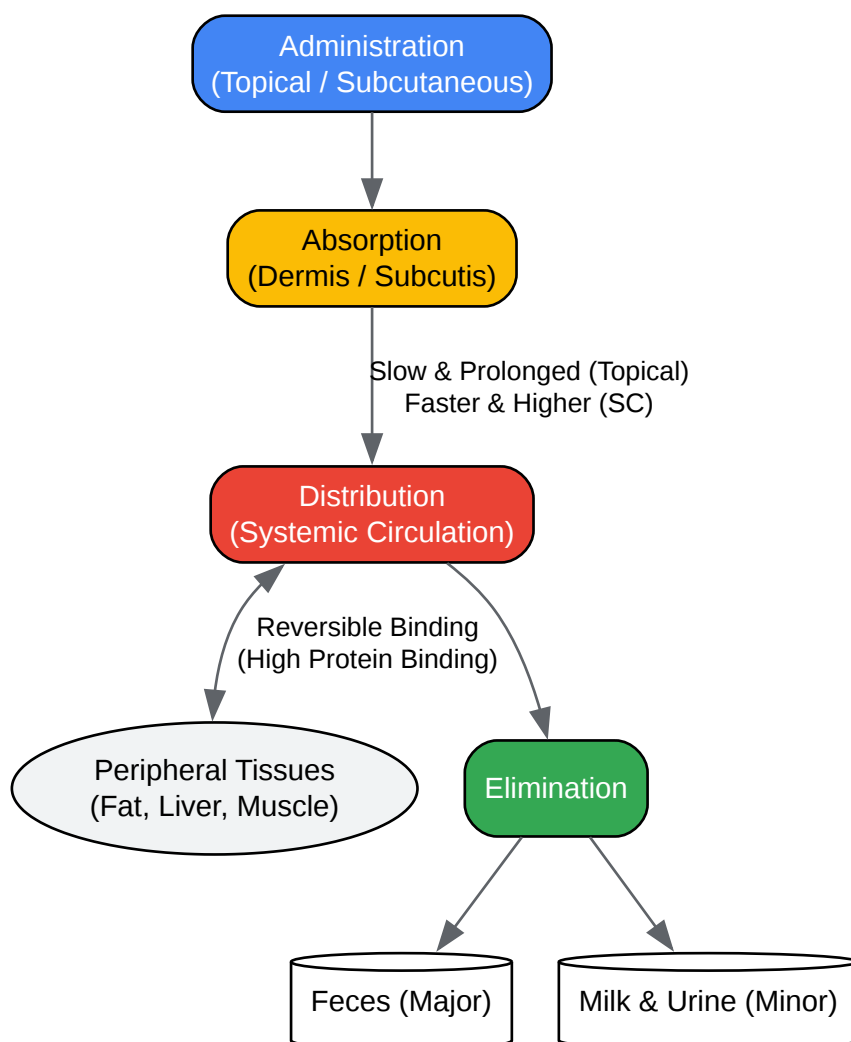
Tissue residue studies in cattle following subcutaneous administration have shown that the highest concentrations of eprinomectin are found in the liver, identifying it as a key target tissue for residue monitoring. Muscle tissue consistently shows the lowest residue concentrations.

Metabolism

Across all studied animal models, eprinomectin undergoes very limited metabolism. In vitro studies using cat liver microsomes have demonstrated that the drug is metabolically stable. The parent compound, specifically the eprinomectin B1a component, is the major residue found in plasma, tissues, and excreta. While minor metabolites have been identified in bovine feces, they represent a small fraction of the total residues.







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